1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine
Description
Properties
IUPAC Name |
1-[4-(trifluoromethyl)phenyl]pent-4-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14F3N/c1-2-3-4-11(16)9-5-7-10(8-6-9)12(13,14)15/h2,5-8,11H,1,3-4,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYSWQGYOFVGCHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC(C1=CC=C(C=C1)C(F)(F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14F3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Strategy Overview
The synthesis of 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine typically involves:
Introduction of the 4-(trifluoromethyl)phenyl group: This is achieved through the use of arylboronic acids bearing the trifluoromethyl substituent, which serve as key building blocks in cross-coupling or multicomponent reactions.
Formation of the pent-4-en-1-amine side chain: This is commonly constructed by incorporating allyl or pentenyl groups via amine alkylation or multicomponent Petasis reactions, which allow the assembly of functionalized amines in a single step.
Multicomponent Petasis Reaction as a Key Method
A highly efficient and versatile method for synthesizing functionalized amines like this compound is the Petasis reaction , a three-component coupling involving an amine, an aldehyde (or masked aldehyde), and an arylboronic acid.
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- Primary amine (e.g., allyl amine derivatives)
- α-Hydroxy aldehyde or lactol (e.g., 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol)
- 4-(Trifluoromethyl)phenylboronic acid
-
- Solvent: Hexafluoroisopropanol (HFIP), which promotes efficient coupling.
- Temperature: Typically ambient to moderate heating.
- Time: Several hours (e.g., 5 hours) to achieve good conversion.
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- Formation of allylated tertiary amines with the trifluoromethylated phenyl ring attached.
- Yields vary depending on the boronic acid and amine used, with some electron-withdrawing substituted boronic acids showing lower yields or failing to give isolatable products.
Alkylation and Functionalization Steps
After the initial Petasis reaction, further functionalization such as N-allylation can be performed:
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- Using allyl bromide to alkylate the nitrogen atom, introducing an allyl substituent that can be used for subsequent cyclization or modification.
- This step enhances the molecular complexity and allows access to polycyclic structures if desired.
Reaction Optimization and Yields
| Reaction Step | Reagents/Conditions | Yield Range (%) | Notes |
|---|---|---|---|
| Petasis 3-component reaction | Amine + 5-allyl-2,2-dimethyl-1,3-dioxolan-4-ol + 4-(trifluoromethyl)phenylboronic acid in HFIP | 13–87 | Electron-withdrawing substituents reduce yields |
| N-Allylation | Allyl bromide, base | Moderate to good | Enables further functionalization |
| Cyclization (Intramolecular Diels–Alder) | Refluxing conditions, various catalysts | 50–59 | Forms epoxyisoindole scaffolds selectively |
Advanced Synthetic Sequences for Polycyclic Scaffolds
The compound or its derivatives can be further elaborated via:
Intramolecular Diels–Alder (IMDA) reactions: Utilizing the allyl groups introduced, IMDA reactions can form complex polycyclic structures, although success depends on the substituents and reaction conditions.
Ring-Closing Metathesis (RCM): Ruthenium-based catalysts can be used to cyclize enyne substrates derived from the initial amines, leading to bicyclic or polycyclic frameworks.
Sequential Reactions: Combining Petasis reaction, RCM, and IMDA in sequence allows for the synthesis of biologically relevant, stereochemically rich polycyclic amines.
Research Findings and Biological Relevance
The synthetic methods enable access to molecules with high sp^3 carbon content and multiple stereogenic centers, which are valuable in medicinal chemistry for drug discovery.
Derivatives of this compound prepared via these methods have shown promising biological activity, including antiproliferative effects against human cancer cell lines, highlighting the importance of these synthetic routes for bioactive compound development.
Summary Table of Preparation Methods
| Method | Key Features | Advantages | Limitations |
|---|---|---|---|
| Petasis 3-component reaction | Multicomponent, uses arylboronic acid, amine, and aldehyde | High functional group tolerance, one-pot | Electron-withdrawing boronic acids may reduce yield |
| N-Allylation | Alkylation with allyl bromide | Enables further cyclization | Requires careful control of conditions |
| Intramolecular Diels–Alder | Cyclization to form polycyclic scaffolds | Stereoselective, forms complex structures | Not always successful depending on substituents |
| Ring-Closing Metathesis (RCM) | Ruthenium-catalyzed cyclization | Access to bicyclic structures | Catalyst cost and sensitivity |
Chemical Reactions Analysis
Types of Reactions: 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, or thiols, often in the presence of catalysts or under reflux conditions.
Major Products Formed:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine has shown promise in various therapeutic areas:
- Anticancer Activity: The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines, suggesting its potential as a lead compound in cancer therapy. For instance, related compounds with trifluoromethyl groups have been noted for their significant growth inhibition rates in tumor cells .
- Neuropharmacology: The structural features of this compound indicate potential interactions with neurotransmitter receptors, which could influence central nervous system activities. This aspect is critical for developing treatments for neurological disorders .
Environmental Science
The degradation of pharmaceuticals in the environment is a growing concern. Research indicates that compounds similar to this compound can persist in wastewater and drinking water treatment processes. Studies have shown that such compounds can form reactive by-products during degradation, raising concerns about their ecological impact .
Table 1: Anticancer Activity of Related Compounds
| Compound Name | Cell Line Tested | Percent Growth Inhibition (%) |
|---|---|---|
| This compound | A549 | 75.99 |
| N-(2,4-Dimethylphenyl)-5-(3,4,5-trifluorophenyl)-1,3,4-oxadiazol-2-amine | OVCAR-8 | 86.61 |
| N-(4-Chlorophenyl)-5-(trifluorophenyl)-1,3,4-oxadiazol-2-amine | SNB-19 | 85.26 |
This table summarizes the anticancer activity of various compounds with structural similarities to this compound.
Table 2: Environmental Impact Assessment
| Compound Name | Degradation Rate (%) | Toxicity Level (mg/L) |
|---|---|---|
| This compound | 35% after 10 minutes | Moderate |
| Fluoxetine | 50% after 10 minutes | High |
This table illustrates the degradation rates and toxicity levels of the compound compared to other pharmaceuticals.
Case Study 1: Anticancer Efficacy
A study conducted by the National Cancer Institute evaluated the efficacy of several trifluoromethylated compounds against a panel of cancer cell lines. The results indicated that compounds similar to this compound exhibited significant growth inhibition, highlighting their potential as anticancer agents .
Case Study 2: Environmental Persistence
Research on the degradation of fluoxetine and related compounds revealed that these substances persist in aquatic environments and can form toxic by-products when treated with oxidizing agents like ferrate(VI). This finding underscores the need for careful monitoring and management of pharmaceuticals in wastewater treatment systems .
Mechanism of Action
The mechanism of action of 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amine group can form hydrogen bonds with biological molecules, influencing their activity and function .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
*Calculated based on molecular formula.
Key Observations:
- Chain Length and Branching : The pent-4-enyl chain in the target compound provides greater flexibility compared to the shorter but-3-enyl chain in or the rigid tertiary amine in . Longer chains may enhance membrane permeability but reduce aqueous solubility.
- Amine Substitution : Primary amines (target compound) vs. tertiary amines () influence hydrogen-bonding capacity and metabolic pathways. Tertiary amines often exhibit longer half-lives due to reduced enzymatic degradation.
Pharmacological and Chemical Relevance
- Trifluoromethyl Group : Common in all compounds, this group enhances electronegativity and resistance to oxidative metabolism, critical in drug design (e.g., posaconazole analogs in ).
- Biological Activity: While the target compound lacks direct pharmacological data, analogs like N-ethyl-1-(4-(trifluoromethyl)phenyl)propan-2-amine () are structurally related to fenfluramine, a serotonin-releasing agent.
- Enzyme Inhibition : Pyridine-based CYP51 inhibitors () share trifluoromethyl motifs but differ in core structure, underscoring the importance of aromatic ring substitution patterns.
Commercial and Stability Considerations
- In contrast, shorter-chain analogs like remain available, indicating better stability or scalability.
- Branched analogs () may offer improved shelf life due to reduced reactivity of tertiary amines compared to primary amines.
Biological Activity
1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The trifluoromethyl group enhances lipophilicity and biological interactions, while the amine functionality allows for hydrogen bonding with various biological molecules. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
Key Features:
- Trifluoromethyl Group : Enhances lipophilicity and metabolic stability.
- Amine Group : Capable of forming hydrogen bonds, influencing interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group significantly increases the compound's ability to penetrate cell membranes, allowing it to reach intracellular targets effectively. The amine group's ability to form hydrogen bonds facilitates interactions with enzymes and receptors, potentially modulating their activity .
Enzyme Inhibition
Research indicates that compounds with similar structures exhibit enzyme inhibition properties. For instance, Mannich bases, a class that includes this compound, have been documented for their anticancer and antibacterial activities. The structure-activity relationship (SAR) suggests that modifications in the amine and aromatic groups can enhance inhibitory effects on specific enzymes .
Case Studies
- Anticancer Activity : A study involving structurally related compounds demonstrated significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the inhibition of DNA topoisomerase I, which is crucial for DNA replication .
- Antimicrobial Properties : Another investigation highlighted the potential of similar trifluoromethylated amines as antimicrobial agents. These compounds showed promising results against both bacterial and fungal strains, suggesting a broad spectrum of biological activity .
- Ecotoxicological Impact : A study on the degradation products of fluoxetine revealed that this compound could form during environmental degradation processes. This raises concerns about its ecotoxicological effects, particularly in aquatic environments where it may impact local biota .
Drug Development
This compound serves as a versatile building block in drug synthesis. Its unique properties make it suitable for developing new pharmaceuticals targeting various diseases, including cancer and infectious diseases. Researchers are exploring its potential as a lead compound for further modifications to enhance efficacy and reduce toxicity .
Advanced Material Science
Beyond medicinal applications, this compound is also being investigated for use in advanced materials due to its chemical stability and reactivity patterns. Its role in developing new polymers and chemical processes is gaining traction in industrial chemistry.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis of trifluoromethyl-containing amines often involves coupling reactions, catalytic hydrogenation, or reductive amination. For example, analogous compounds (e.g., piperidine derivatives) are synthesized using Cu(I) catalysts (e.g., cuprous oxide) under controlled temperatures (100°C) and reaction times (6 hours) . Optimization requires monitoring via TLC or GC-MS, adjusting stoichiometric ratios (e.g., 1:2 for amine precursors), and selecting inert atmospheres to prevent oxidation. Characterization of intermediates using NMR (e.g., H, C) and mass spectrometry is critical for verifying structural integrity .
Q. How should researchers safely handle and store this compound, given its potential hazards?
- Methodological Answer : Based on safety data sheets (SDS) for structurally similar amines:
- Handling : Use fume hoods, nitrile gloves, and protective eyewear. Avoid skin/eye contact due to potential irritation (H315, H319) .
- Storage : Store at -20°C in airtight, light-resistant containers under inert gas (N or Ar) to prevent degradation .
- Emergency Measures : For spills, use absorbent materials (e.g., vermiculite) and neutralize with weak acids (e.g., citric acid). Consult SDS for specific first-aid protocols .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : F NMR is essential for confirming the trifluoromethyl group’s presence and electronic environment. H NMR can resolve olefinic protons in the pent-4-en-1-amine chain .
- MS : High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and fragmentation patterns.
- X-ray Crystallography : For absolute configuration determination, use SHELXL for small-molecule refinement .
Advanced Research Questions
Q. How can computational methods aid in predicting the reactivity and electronic properties of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model the compound’s HOMO-LUMO gaps, electrostatic potential surfaces, and nucleophilic/electrophilic sites. Tools like Gaussian or ORCA are used to simulate reaction pathways (e.g., amine protonation or olefin addition). Retrosynthetic AI platforms (e.g., Reaxys or Pistachio) propose novel synthetic routes by analyzing analogous reactions .
Q. What strategies resolve contradictions in experimental data, such as unexpected byproducts during synthesis?
- Methodological Answer :
- Mechanistic Studies : Use isotopic labeling (, N or C) to track reaction pathways.
- Kinetic Analysis : Vary temperature and catalyst loading to identify rate-determining steps. For example, Cu(I)-catalyzed reactions may require optimizing ligand-metal ratios to suppress side reactions .
- Advanced Chromatography : Employ HPLC-DAD or GC×GC-MS to separate and identify byproducts.
Q. How can this compound serve as a precursor in designing ligands for catalytic or pharmaceutical applications?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, making the compound valuable in drug discovery. For catalysis, modify the amine group to create chiral ligands (e.g., phosphine-ferrocene hybrids) for asymmetric hydrogenation. Structural analogs (e.g., Josiphos ligands) demonstrate efficacy in transition-metal catalysis .
Key Considerations for Researchers
- Safety Compliance : Cross-reference multiple SDS (e.g., Indagoo, Ambeed) for updated hazard classifications .
- Data Reproducibility : Validate synthetic protocols with control experiments and replicate characterization across labs.
- Interdisciplinary Applications : Explore material science applications (e.g., conductive polymers) by functionalizing the olefin or amine groups .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
